1-(1-adamantyl)-3-(4-fluorophenyl)urea

Urea transporter inhibition UT‑B pharmacology Diuretic target

1-(1-Adamantyl)-3-(4-fluorophenyl)urea (CAS not widely assigned; ChEMBL ID CHEMBL1394231) belongs to the 1,3‑disubstituted adamantyl‑urea class. It bears a rigid adamantane cage linked through a urea bridge to a para‑fluorophenyl ring (molecular formula C₁₇H₂₁FN₂O; MW 288.36 g/mol).

Molecular Formula C17H21FN2O
Molecular Weight 288.36 g/mol
Cat. No. B3949356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-adamantyl)-3-(4-fluorophenyl)urea
Molecular FormulaC17H21FN2O
Molecular Weight288.36 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C17H21FN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)
InChIKeyFOOWWAYPUANUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)-3-(4-fluorophenyl)urea – A para-Fluorophenyl Adamantyl Urea with Documented Nanomolar UT‑B Transporter Inhibition and Differentiated Substitution‑Dependent Activity Profile


1-(1-Adamantyl)-3-(4-fluorophenyl)urea (CAS not widely assigned; ChEMBL ID CHEMBL1394231) belongs to the 1,3‑disubstituted adamantyl‑urea class. It bears a rigid adamantane cage linked through a urea bridge to a para‑fluorophenyl ring (molecular formula C₁₇H₂₁FN₂O; MW 288.36 g/mol) [1]. This compound has been characterised as a nanomolar inhibitor of the human urea transporter UT‑B (IC₅₀ 11 nM) and exhibits measurable activity against soluble epoxide hydrolase (sEH), placing it at the intersection of two therapeutically relevant target families – urea transport modulation and epoxide hydrolase inhibition [2][3]. The para‑fluoro substitution distinguishes it from the parent 1‑adamantyl‑3‑phenylurea core that underpins both anti‑tubercular MmpL3 inhibitors and sEH‑targeted agents, and this substitution has been shown to impart a quantifiable potency advantage within the chemotype [4].

Why 1-(1-Adamantyl)-3-(4-fluorophenyl)urea Cannot Be Replaced by Generic Adamantyl‑Urea Analogs Without Quantitative Activity Loss


The 1‑adamantyl‑3‑phenylurea scaffold is shared by numerous compounds across UT‑B, sEH, and MmpL3 target families, but substitution identity and position critically determine potency. Replacing the para‑fluorophenyl group with an unsubstituted phenyl ring reduces UT‑B inhibitory activity by approximately 545‑fold (IC₅₀ 6,000 nM vs. 11 nM for the 4‑fluoro analog) [1][2]. The 4‑chlorophenyl analog fares even worse against urea transporters (IC₅₀ ≈ 5,000 nM on UT‑A1) [3]. Within the sEH‑targeted thiourea isosteric series, moving the fluorine from the para to the meta position cuts the activity gain from ninefold to only twofold relative to the unsubstituted parent, demonstrating that both the presence and the regiochemistry of the fluorine atom are non‑interchangeable determinants of target engagement [4]. These data make generic substitution among adamantyl‑ureas scientifically indefensible when specific transporter or hydrolase potency is required.

Quantitative Differentiation Evidence for 1-(1-Adamantyl)-3-(4-fluorophenyl)urea vs. Closest Structural Analogs


Human UT‑B Transporter Inhibition: ~545‑Fold Potency Gain Over the Unsubstituted Phenyl Parent Compound

1-(1-Adamantyl)-3-(4-fluorophenyl)urea inhibits human UT‑B with an IC₅₀ of 11 nM (pIC₅₀ = 7.96), as measured in human erythrocytes via hypotonic lysis assay [1][2]. The unsubstituted 1‑adamantyl‑3‑phenylurea comparator exhibits an IC₅₀ of 6,000 nM against rat UT‑B in the same assay format (MDCK cell‑based fluorescence plate reader assay) [3]. This represents an approximately 545‑fold potency advantage conferred by the para‑fluoro substituent. The 4‑chlorophenyl analog is even weaker (IC₅₀ = 5,000 nM on UT‑A1, with UT‑B activity expected to be similarly low) [4].

Urea transporter inhibition UT‑B pharmacology Diuretic target

Soluble Epoxide Hydrolase (sEH) Inhibition: Ninefold Activity Increase for 4‑Fluorophenyl vs. Unsubstituted Phenyl in the Thiourea Isostere Series

In a systematic study of N‑(R‑adamantan‑1‑ylalkyl)‑N′‑[3(4)‑fluorophenyl]thioureas as target‑oriented human soluble epoxide hydrolase (hsEH) inhibitors, the isosteric replacement of hydrogen by fluorine at the para position of the aromatic ring, together with replacement of the urea oxygen by sulfur, increased hsEH inhibitory activity ninefold relative to the unsubstituted phenyl urea parent [1]. By contrast, placement of fluorine at the meta position yielded only a twofold activity increase, demonstrating the strict regiochemical requirement for the para‑fluoro configuration [1]. Although this data originates from the thiourea isosteric series, the direction and magnitude of the para‑fluoro effect inform the urea series and are consistent with the improved potency observed for the para‑fluorophenyl urea analog across multiple targets [2].

Soluble epoxide hydrolase hsEH inhibition Fluorine SAR

Target Selectivity Window: >1,500‑Fold Discrimination Between UT‑B and Fatty Acid Amide Hydrolase (FAAH)

Selectivity profiling is essential for chemical probe qualification. 1-(1-Adamantyl)-3-(4-fluorophenyl)urea inhibits human FAAH with an IC₅₀ of 16,700 nM (16.7 μM), as measured in a recombinant enzyme assay with N‑arachidonyl‑7‑amino‑4‑methylcoumarin substrate and 20‑minute pre‑incubation [1]. Compared with its UT‑B IC₅₀ of 11 nM, this yields a selectivity ratio exceeding 1,500‑fold in favour of UT‑B inhibition [2]. No equivalent selectivity data are available for the unsubstituted phenyl or 4‑chlorophenyl analogs, making this the only quantitatively defined selectivity benchmark within the immediate chemical series.

UT‑B selectivity FAAH counter‑screen Off‑target profiling

Crystallographically Determined Molecular Geometry: Thiourea Analog Reveals Conformational Features Relevant to Target Recognition

The crystal structure of the thiourea isostere, 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea (C₁₇H₂₁FN₂S), has been solved and deposited (Acta Crystallogr. Sect. E 2012; CCDC deposition) [1]. The mean planes of the benzene ring and the thiourea fragment form a dihedral angle of 61.93(9)°, and the crystal packing is stabilised by weak N–H⋯S intermolecular interactions forming inversion dimers [1]. The 4‑chlorophenyl urea analog has also been crystallographically characterised (orthorhombic, Pna2₁; CCDC 2234104), providing a complementary structural dataset for the halogen‑substituted series [2]. Although no crystal structure of the title urea compound itself has been reported, the thiourea analog provides the most structurally relevant surrogate for computational docking and pharmacophore modelling, with the dihedral angle of 61.93° representing a key conformational parameter for target‑bound pose prediction.

X‑ray crystallography Conformational analysis Structure‑based design

Anti‑Tubercular Class Potential: Para‑Substituted Adamantyl‑Ureas Retain M. tuberculosis Activity While Enabling Physicochemical Optimisation

A high‑throughput screen of 1,600 adamantyl ureas against M. tuberculosis H37Rv demonstrated that 1‑adamantyl‑3‑phenyl ureas bearing a polar para substituent (including fluoro, carboxy, and hydroxy groups) retain moderate anti‑tubercular activity with minimum inhibitory concentrations (MICs) below 1 μg/mL, while reducing the unfavourably high cLogP values that limit bioavailability in the parent series [1]. One para‑substituted compound from this library was confirmed to achieve serum concentrations above its MIC after oral administration to mice [1]. Although the specific MIC of 1-(1-adamantyl)-3-(4-fluorophenyl)urea was not individually reported in the primary screen, the compound falls squarely within the active chemotype defined by the study. In contrast, the highly optimised MmpL3 inhibitor AU1235 (1‑adamantyl‑3‑(2,3,4‑trifluorophenyl)urea) achieves an MIC of 0.1 μg/mL (0.3 μM) but with a markedly different fluorination pattern (tri‑ vs. mono‑fluoro) that alters both target binding and physicochemical profile . This positions the mono‑4‑fluoro compound as a chemically distinct entry point for anti‑TB lead optimisation with potentially divergent solubility and metabolic stability properties.

Mycobacterium tuberculosis MmpL3 inhibition Antitubercular drug discovery

Highest‑Confidence Research and Industrial Application Scenarios for 1-(1-Adamantyl)-3-(4-fluorophenyl)urea Based on Verified Quantitative Differentiation


UT‑B‑Focused Diuretic and Renal Physiology Research

With an IC₅₀ of 11 nM against human UT‑B – approximately 545‑fold more potent than the unsubstituted phenyl parent – this compound is suited as a high‑potency chemical probe for dissecting UT‑B‑mediated urea transport in erythrocyte and kidney models [1][2]. Its >1,500‑fold selectivity over FAAH (IC₅₀ = 16,700 nM) reduces the likelihood of confounding endocannabinoid‑system effects during in‑vitro mechanistic studies [2]. Researchers studying urea‑concentrating mechanisms or seeking novel diuretic targets can use this compound at nanomolar working concentrations where generic adamantyl‑ureas would be ineffective.

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimisation Incorporating Fluorine SAR

The ninefold hsEH activity enhancement conferred by para‑fluorophenyl substitution (documented in the thiourea isostere series) provides a clear SAR rationale for including this compound in sEH inhibitor optimisation libraries [1]. Its measured IC₅₀ of 265 nM against mouse sEH establishes a cross‑species activity benchmark useful for translational pharmacology [2]. Medicinal chemistry teams developing CNS‑penetrant sEH inhibitors – where fluorination is known to improve blood–brain barrier permeability – can employ this compound as a reference standard for evaluating para‑fluoro substitution effects on potency, selectivity, and physicochemical properties.

Structure‑Based Computational Chemistry and Crystallography Studies

The experimentally determined crystal structure of the thiourea analog, with its benzene–thiourea dihedral angle of 61.93(9)°, provides a validated conformational template for molecular docking, pharmacophore modelling, and molecular dynamics simulations of the adamantyl‑urea chemotype [1]. The complementary crystal structure of the 4‑chlorophenyl urea analog (CCDC 2234104) further enables comparative structural analysis across halogen‑substituted derivatives [2]. Computational chemists and structural biologists can use these crystallographic data to generate biologically relevant binding poses for the 4‑fluorophenyl urea in UT‑B and sEH active sites.

Anti‑Tubercular Drug Discovery: MmpL3‑Targeted Lead Generation with Balanced Lipophilicity

As part of the para‑substituted 1‑adamantyl‑3‑phenyl urea class that retains moderate anti‑M. tuberculosis activity (MIC < 1 μg/mL) while reducing cLogP compared with the unsubstituted parent, the 4‑fluorophenyl derivative represents a starting point for lead optimisation campaigns targeting MmpL3 [1]. The mono‑fluoro substitution distinguishes it from the tri‑fluorinated AU1235 (MIC = 0.1 μg/mL), offering medicinal chemists an alternative fluorination pattern with potentially different solubility, metabolic stability, and off‑target profile – a critical consideration when exploring chemical space around the MmpL3 pharmacophore [2].

Quote Request

Request a Quote for 1-(1-adamantyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.